

Benzamide scaffold structure-activity relationship (SAR) studies

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Compound of Interest

Compound Name: *2-methoxy-N-propyl-5-sulfamoylbenzamide*

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The Benzamide Pharmacophore: A Medicinal Chemistry Masterclass

Executive Summary: The Privileged Scaffold

The benzamide moiety (Ph-CO-NH-R) represents one of the most enduring "privileged structures" in medicinal chemistry. Its ubiquity stems not merely from synthetic accessibility, but from its unique ability to act as a rigid, planar linker that can be conformationally tuned via ortho-substitution.

This guide moves beyond basic definitions to explore the Structure-Activity Relationship (SAR) mechanics that differentiate benzamide-based drugs across two distinct therapeutic classes: Epigenetic modulators (HDAC inhibitors) and Neuroleptics (D2 antagonists). We will dissect the causal role of the intramolecular hydrogen bond (IMHB), provide self-validating synthetic protocols, and offer rigorous biological assay methodologies.

Structural Anatomy & The "Ortho-Effect"

The biological activity of benzamides is frequently dictated by the rotational freedom—or lack thereof—of the amide bond.

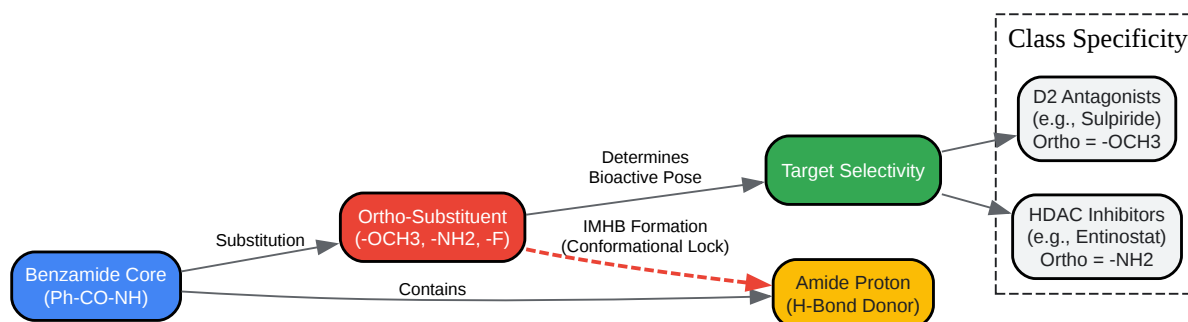
The Conformational Lock

In "flat" benzamides, the amide bond rotates freely relative to the phenyl ring. However, introducing a hydrogen bond acceptor (HBA) at the ortho position (e.g., $-\text{OCH}_3$, $-\text{F}$, $-\text{NH}_2$) creates a stable Intramolecular Hydrogen Bond (IMHB) with the amide nitrogen proton.

- **Thermodynamic Consequence:** This forms a pseudo-six-membered ring, locking the molecule into a planar conformation ($\Delta G \approx 2\text{-}5 \text{ kcal/mol}$ stabilization).
- **Pharmacological Consequence:** This reduces the entropic penalty of binding, as the molecule is pre-organized into its bioactive conformation before entering the binding pocket.

Visualization: The Scaffold Logic

The following diagram illustrates the general pharmacophore and the critical "Ortho-Lock" mechanism.



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Figure 1: The Benzamide Scaffold Anatomy. The red dashed line represents the critical Intramolecular Hydrogen Bond (IMHB) that locks the conformation.

Case Study A: HDAC Inhibitors (Epigenetics)

Drug Class: Class I Selective Histone Deacetylase Inhibitors (e.g., Entinostat/MS-275).[1]

Mechanistic SAR

Unlike hydroxamic acids (e.g., Vorinostat) which chelate the active site Zinc (

) in a bidentate fashion with fast on/off kinetics, amino-benzamides exhibit a distinct mechanism:

- The Zinc Binding Group (ZBG): The ortho-amino group and the amide carbonyl coordinate the Zinc ion.
- Kinetic Selectivity: Benzamides display slow-on/slow-off binding kinetics.[1] This long residence time correlates with higher potency in cellular assays despite lower thermodynamic affinity compared to hydroxamates [1].
- The Tunnel: The phenyl ring occupies the hydrophobic tunnel of the enzyme, while the "Cap" group sits on the surface, determining isoform selectivity (HDAC1/2/3 vs. HDAC6).

Comparative Data: Benzamide vs. Hydroxamate

The following table highlights the trade-off between potency and selectivity.

Compound	Class	ZBG Moiety	HDAC1 IC50 (nM)	HDAC6 IC50 (nM)	Selectivity Profile
Vorinostat (SAHA)	Hydroxamate	-CONHOH	10	10	Pan-HDAC (Non-selective)
Entinostat (MS-275)	Benzamide	2-Aminoamide	243	>10,000	Class I Selective
Mocetinostat	Benzamide	2-Aminoamide	150	>10,000	Class I Selective

Data Source: Consolidated from typical biochemical assay literature [1][2].

Protocol: Fluorometric HDAC Activity Assay

Objective: Determine IC50 of a benzamide analog against nuclear extract or purified HDAC1.

Reagents:

- Substrate: Fluorogenic acetylated lysine peptide (e.g., Boc-Lys(Ac)-AMC).
- Developer: Trypsin or Lysyl endopeptidase (cleaves deacetylated substrate to release fluorophore).
- Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

Workflow:

- Enzyme Prep: Dilute HDAC1 enzyme (0.5 μg/well) in Assay Buffer.
- Inhibitor Incubation: Add 10 μL of test benzamide (serially diluted in DMSO). Incubate at 37°C for 30 minutes (Critical for benzamides due to slow-on kinetics).
- Substrate Addition: Add 20 μL of Fluorogenic Substrate (50 μM final). Incubate for 30 min at 37°C.
- Development: Add 50 μL of Developer solution containing Trichostatin A (to quench HDAC activity) and Trypsin. Incubate 15 min at RT.
- Read: Measure Fluorescence (Ex 360 nm / Em 460 nm).
- Analysis: Fit data to a sigmoidal dose-response curve.

Case Study B: Dopamine D2 Antagonists (Neuroscience)

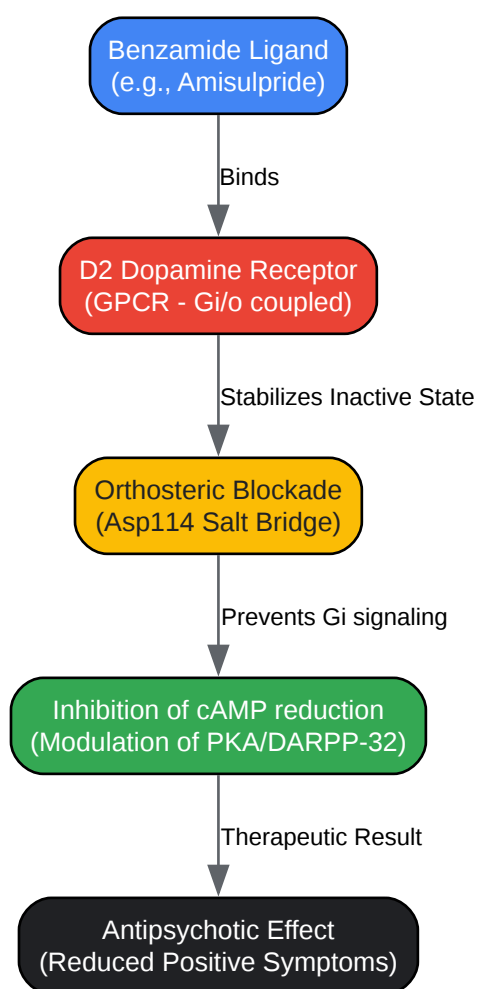
Drug Class: Atypical Antipsychotics (e.g., Sulpiride, Amisulpride).

Mechanistic SAR

The benzamide moiety in D2 antagonists functions as an orthosteric anchor.

- The "Pseudo-Ring": An ortho-methoxy (-OCH₃) group forms an IMHB with the amide hydrogen. This creates a planar surface that mimics the catechol ring of dopamine.
- The Basic Tail: A pyrrolidine or piperidine ring attached to the amide nitrogen provides the essential basic nitrogen (protonated at physiological pH) to interact with Asp114 (D2 receptor TM3) [3].
- Chirality: The (S)-enantiomer of the pyrrolidine tail is typically 100-fold more potent than the (R)-enantiomer due to steric clashes in the binding pocket.

Pathway Visualization: D2 Receptor Blockade



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Figure 2: Mechanism of Action for Benzamide D2 Antagonists.

Synthetic Methodology: High-Fidelity Amidation

Synthesizing substituted benzamides requires care, particularly with ortho-substituted salicylic acid derivatives, which can undergo side reactions.

The Challenge: Benzoxazinone Formation

When coupling ortho-hydroxybenzoic acids (salicylic acids) using standard carbodiimides (EDC/DCC), the phenol can attack the activated ester, forming a benzoxazinone intermediate. This reduces yield and complicates purification.

Optimized Protocol: HATU-Mediated Coupling

Scope: Synthesis of N-substituted-2-methoxybenzamides (D2 scaffold).

Reagents:

- Carboxylic Acid: 2-methoxybenzoic acid derivative (1.0 equiv).
- Amine: (S)-2-(aminomethyl)pyrrolidine (1.1 equiv).
- Coupling Agent: HATU (1.2 equiv).
- Base: DIPEA (Hunig's Base, 3.0 equiv).
- Solvent: Anhydrous DMF.

Step-by-Step Workflow:

- Activation: Dissolve the acid (1.0 mmol) in DMF (5 mL) under
◦ . Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol).
 - Observation: Solution typically turns yellow. Stir for 15 mins to form the OAt-active ester.
- Coupling: Add the amine (1.1 mmol) dropwise.
 - Control: Monitor pH; ensure it remains basic (pH > 8) by adding more DIPEA if necessary.

- Reaction: Stir at Room Temperature for 4–6 hours. Monitor via LC-MS (Target mass M+1).
- Workup (Critical):
 - Dilute with EtOAc.[2]
 - Wash 3x with sat. LiCl (removes DMF efficiently).
 - Wash 1x with 5% NaHCO₃ (removes unreacted acid).
 - Wash 1x with Brine.
 - Dry over Na₂SO₄ and concentrate.[2][3]
- Purification: Flash chromatography (DCM:MeOH 95:5).

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